Cas no 65358-18-1 (2'-Deoxypseudoisocytidine)

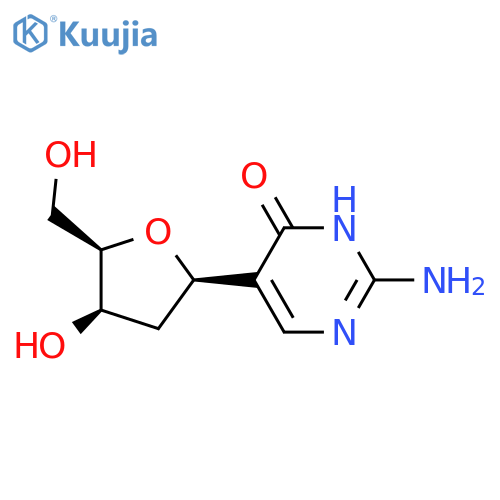

2'-Deoxypseudoisocytidine structure

商品名:2'-Deoxypseudoisocytidine

2'-Deoxypseudoisocytidine 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Pyrimidinone,2-amino-5-(2-deoxy-b-D-erythro-pentofuranosyl)-

- 2’-DEOXYPSEUDOISOCYTIDINE

- 2'-DEOXYPSEUDOISOCYTIDINE

- 2'-deoxy-pseudoisocytidine

- PIDC

- CS-7719

- AKOS040732283

- 2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one

- 65358-18-1

- HY-101968

- PD102956

- 2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydropyrimidin-4-one

- 2/'-Deoxypseudoisocytidine

- DA-69776

- 2'-Deoxypseudoisocytidine

-

- インチ: InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1

- InChIKey: GDKDGROGVFITCK-RRKCRQDMSA-N

- ほほえんだ: O=C1C([C@@H]2O[C@H](CO)[C@@H](O)C2)=CN=C(N)N1

計算された属性

- せいみつぶんしりょう: 227.09100

- どういたいしつりょう: 227.091

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- トポロジー分子極性表面積: 117A^2

じっけんとくせい

- PSA: 121.46000

- LogP: -0.88350

2'-Deoxypseudoisocytidine セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

2'-Deoxypseudoisocytidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-101968-100mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | 100mg |

¥47000 | 2022-02-25 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51102-10mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | 98% | 10mg |

¥8469.00 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911458-5mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | 98% | 5mg |

¥11,985.00 | 2022-01-14 | |

| ChemScence | CS-7719-100mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | 100mg |

$5640.0 | 2022-04-26 | ||

| ChemScence | CS-7719-25mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | 25mg |

$2340.0 | 2022-04-26 | ||

| Ambeed | A724049-100mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | 98% | 100mg |

$5583.0 | 2024-04-18 | |

| A2B Chem LLC | AX44407-1mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | >98.00% | 1mg |

$306.00 | 2024-04-19 | |

| A2B Chem LLC | AX44407-5mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | >98.00% | 5mg |

$803.00 | 2024-04-19 | |

| A2B Chem LLC | AX44407-50mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | >98.00% | 50mg |

$3291.00 | 2024-04-19 | |

| A2B Chem LLC | AX44407-25mg |

2'-Deoxypseudoisocytidine |

65358-18-1 | >98.00% | 25mg |

$2209.00 | 2024-04-19 |

2'-Deoxypseudoisocytidine 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

65358-18-1 (2'-Deoxypseudoisocytidine) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 4770-00-7(3-cyano-4-nitroindole)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65358-18-1)2'-Deoxypseudoisocytidine

清らかである:99%

はかる:100mg

価格 ($):5025.0